1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800006
InChI: InChI=1S/C9H6BrClN2O/c1-4(14)5-2-12-9-7(5)8(11)6(10)3-13-9/h2-3H,1H3,(H,12,13)
SMILES: CC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

CAS No.:

Cat. No.: VC13800006

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone -

Specification

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
IUPAC Name 1-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Standard InChI InChI=1S/C9H6BrClN2O/c1-4(14)5-2-12-9-7(5)8(11)6(10)3-13-9/h2-3H,1H3,(H,12,13)
Standard InChI Key DSZOAWRIYSZQQQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br
Canonical SMILES CC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key substituents include:

  • Bromine at position 5

  • Chlorine at position 4

  • Ethanone (-COCH3_3) at position 3

This arrangement confers significant electrophilicity at the ketone group, facilitating nucleophilic addition reactions. The halogen atoms enhance molecular polarity and influence binding interactions with biological targets .

Physical and Chemical Properties

Table 1 summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC9H6BrClN2O\text{C}_9\text{H}_6\text{BrClN}_2\text{O}
Molecular Weight273.51 g/mol
Purity97%
Storage ConditionsInert atmosphere, 2–8°C
Hazard StatementsH302 (harmful if swallowed), H317 (may cause allergic skin reaction)

The compound’s low aqueous solubility and sensitivity to moisture necessitate stringent storage protocols .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves halogenation and acetylation steps:

  • Halogenation: Introduction of bromine and chlorine atoms to the pyrrolopyridine core via electrophilic substitution.

  • Acetylation: Attachment of the ethanone group using acetylating agents such as acetic anhydride.

These steps often employ palladium-catalyzed cross-coupling reactions to ensure regioselectivity .

Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Minimizing the formation of positional isomers during halogenation.

  • Yield Improvement: Current synthetic routes report moderate yields (~40–60%), necessitating catalyst optimization .

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound exhibits potent inhibition of salt-inducible kinase 2 (SIK2), a serine/threonine kinase implicated in cancer cell proliferation. Its mechanism involves:

  • ATP-Binding Site Competition: The ethanone group mimics ATP’s adenine moiety, blocking kinase phosphorylation .

  • Apoptosis Induction: SIK2 inhibition disrupts downstream signaling pathways, triggering programmed cell death in malignancies .

Selectivity Profile

Comparative studies show ≥10-fold selectivity for SIK2 over related kinases (e.g., PKA, PKC), attributed to the chlorine atom’s steric effects .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for oncology therapeutics, particularly in designing:

  • SIK2-Targeted Inhibitors: Preclinical models demonstrate efficacy in reducing tumor growth in breast and ovarian cancers .

  • Combination Therapies: Synergistic effects observed with PARP inhibitors in BRCA-mutant cancers .

Structural Modifications

Derivatization at the ethanone position (e.g., introducing sulfonamide groups) enhances bioavailability and target affinity. For example, 3-(3,5-difluoro-2-methoxyphenyl)-5-[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-1H-pyrrolo[2,3-b]pyridine shows improved pharmacokinetic profiles .

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